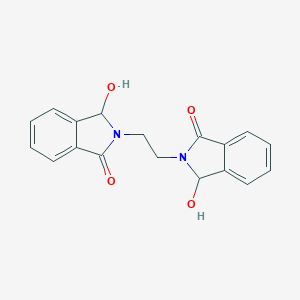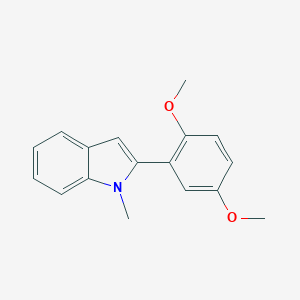![molecular formula C19H16N2O4S B276997 N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as HMI-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMI-1 is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of research areas.
作用机制
The mechanism of action of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of Sp1 activity. Sp1 is a transcription factor that binds to specific DNA sequences and activates the transcription of target genes. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide binds to a specific region of Sp1 and prevents it from binding to DNA, thereby inhibiting its activity. This mechanism of action has been extensively studied and has been shown to be highly specific for Sp1.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a wide range of biochemical and physiological effects, many of which are related to its ability to inhibit Sp1 activity. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for Sp1. This makes it a valuable tool for studying the effects of gene expression on cellular processes. However, one limitation of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its relatively low potency, which may limit its use in certain applications. Additionally, N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a relatively short half-life in vivo, which may limit its use in animal studies.
未来方向
There are many potential future directions for research on N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is the development of more potent analogs of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide that can be used in a wider range of applications. Additionally, there is interest in using N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a tool for studying the regulation of gene expression in specific cell types or tissues. Finally, there is interest in exploring the potential therapeutic applications of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in the treatment of cancer and inflammatory diseases.
合成方法
The synthesis of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps, including the condensation of 4-hydroxy-2-methylbenzaldehyde with 2-nitrobenzaldehyde, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with a sulfonamide derivative to yield N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The overall synthesis route is relatively straightforward and has been optimized for large-scale production.
科学研究应用
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a tool for studying the regulation of gene expression. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the activity of a protein called Sp1, which is involved in the transcription of many genes. By inhibiting Sp1, N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be used to study the effects of gene expression on a variety of cellular processes.
属性
产品名称 |
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
|---|---|
分子式 |
C19H16N2O4S |
分子量 |
368.4 g/mol |
IUPAC 名称 |
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H16N2O4S/c1-11-10-12(22)6-7-15(11)20-26(24,25)17-9-8-16-18-13(17)4-3-5-14(18)19(23)21(16)2/h3-10,20,22H,1-2H3 |
InChI 键 |
SZTOKLONSBMGGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
规范 SMILES |
CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)



![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)